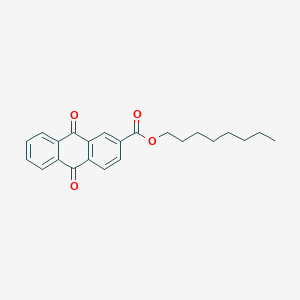
Octyl 9,10-dioxoanthracene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 9,10-dioxoanthracene-2-carboxylate is an organic compound derived from anthracene It features an octyl ester group attached to the carboxylate moiety at the 2-position of the anthracene ring, with two keto groups at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octyl 9,10-dioxoanthracene-2-carboxylate typically involves the esterification of 9,10-dioxoanthracene-2-carboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Octyl 9,10-dioxoanthracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene diols.
Aplicaciones Científicas De Investigación
Octyl 9,10-dioxoanthracene-2-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of octyl 9,10-dioxoanthracene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, which can modulate biological pathways. Its ability to form stable complexes with metal ions also contributes to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dioxoanthracene-2-carboxylic acid: The parent compound without the octyl ester group.
Anthraquinone: A simpler structure with two keto groups at the 9 and 10 positions.
Aloe-emodin: A naturally occurring anthraquinone derivative with hydroxyl groups.
Uniqueness
Octyl 9,10-dioxoanthracene-2-carboxylate is unique due to the presence of the octyl ester group, which enhances its solubility in organic solvents and potentially modifies its biological activity compared to its parent compound and other anthraquinone derivatives.
Propiedades
Fórmula molecular |
C23H24O4 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
octyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C23H24O4/c1-2-3-4-5-6-9-14-27-23(26)16-12-13-19-20(15-16)22(25)18-11-8-7-10-17(18)21(19)24/h7-8,10-13,15H,2-6,9,14H2,1H3 |
Clave InChI |
WZDUXSXGKCWDNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


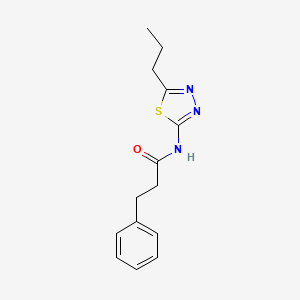

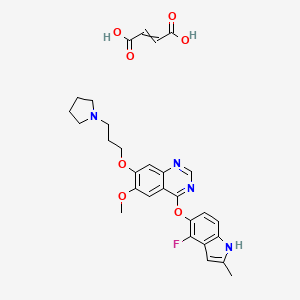
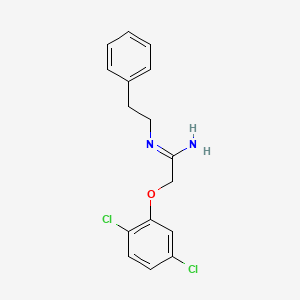
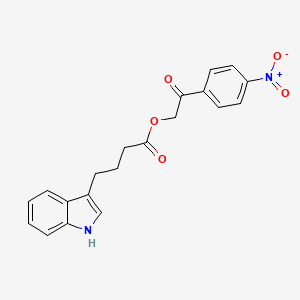
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
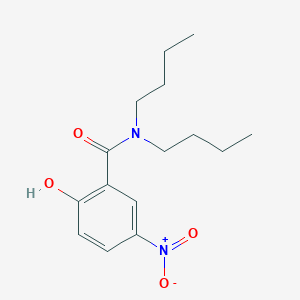
![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
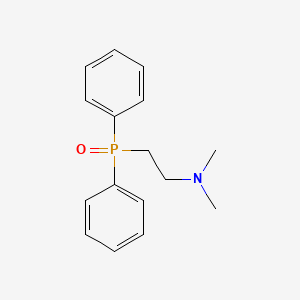
![N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B12466082.png)
![2,2'-{[(tetrahydrofuran-2-ylmethyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B12466089.png)

